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Compound of Interest

Compound Name: VU0467485

Cat. No.: B15618408 Get Quote

This technical support guide provides researchers, scientists, and drug development

professionals with detailed information on the cross-reactivity profile of VU0467485, a potent

and selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)
Q1: What is the primary target of VU0467485?

A1: VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator of

the muscarinic acetylcholine receptor 4 (M4).[1][2] It enhances the activity of acetylcholine

(ACh) at M4 receptors, with EC50 values of 78.8 nM at human M4 receptors and 26.6 nM at rat

M4 receptors.[1][3]

Q2: How selective is VU0467485 for the M4 receptor over other muscarinic receptor subtypes?

A2: VU0467485 demonstrates high selectivity for the M4 receptor over other human and rat

muscarinic receptor subtypes (M1, M2, M3, and M5).[1][4]

Q3: Has VU0467485 been tested against a broader panel of GPCRs and other targets?

A3: Yes, VU0467485 was assessed in a panel of 200 pharmacological targets. In these

functional and binding assays, no significant off-target activities were observed (IC50s or

EC50s > 10 μM).[4] The only exception was a weak interaction at the rat GABA-A receptor, with

an IC50 of 1.2 μM in a radioligand binding assay.[4]
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Q4: What are the implications of the observed weak activity at the rat GABA-A receptor?

A4: The 1.2 μM IC50 at the rat GABA-A receptor is significantly higher than the nanomolar

potency observed for its primary target, the M4 receptor. However, researchers should be

aware of this potential off-target effect, especially when using high concentrations of

VU0467485 in preclinical studies involving rat models. It is recommended to conduct

appropriate control experiments to rule out any confounding effects mediated by the GABA-A

receptor.

Data Presentation: Selectivity Profile of VU0467485
The following table summarizes the quantitative data on the selectivity of VU0467485 for the

M4 receptor compared to other muscarinic acetylcholine receptors.

Receptor
Subtype

Species Assay Type EC50 / IC50 Reference

M4 Human

Calcium

Mobilization

(PAM activity)

78.8 nM [1][3]

M4 Rat

Calcium

Mobilization

(PAM activity)

26.6 nM [1][3]

M1, M2, M3, M5 Human & Rat

Calcium

Mobilization

(PAM activity)

> 30 µM [4]

GABA-A Rat
Radioligand

Binding
1.2 µM [4]

Experimental Protocols
1. Calcium Mobilization Assay for M4 PAM Activity

This protocol is used to determine the potency and efficacy of VU0467485 as a positive

allosteric modulator at the M4 receptor.
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Cell Line: CHO-K1 cells stably expressing the human or rat M4 muscarinic acetylcholine

receptor.

Reagents:

VU0467485

Acetylcholine (ACh)

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

Plate the CHO-K1 cells in a 96-well or 384-well plate and grow to confluence.

Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's

instructions.

Wash the cells with assay buffer to remove excess dye.

Prepare a concentration-response curve of VU0467485.

Add a sub-threshold concentration of acetylcholine (EC20) to the cells.

Immediately add varying concentrations of VU0467485 to the wells.

Measure the intracellular calcium release using a fluorescence plate reader.

Data Analysis: The resulting data is used to generate a concentration-response curve and

calculate the EC50 value for VU0467485's potentiation of the ACh response.[4]

2. Radioligand Binding Assay for Off-Target Screening

This protocol is a general method to assess the binding of a compound to a wide range of

receptors and transporters.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15618408?utm_src=pdf-body
https://www.benchchem.com/product/b15618408?utm_src=pdf-body
https://www.benchchem.com/product/b15618408?utm_src=pdf-body
https://www.benchchem.com/product/b15618408?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5304297/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Preparation: Membranes from cells expressing the target receptor of interest (e.g., rat

GABA-A receptor).

Reagents:

VU0467485

A specific radioligand for the target receptor (e.g., [3H]-SR 95531 for the GABA-A

receptor).

Binding buffer specific to the target.

Procedure:

In a multi-well plate, combine the cell membranes, the radioligand at a concentration near

its Kd, and varying concentrations of VU0467485.

Incubate the mixture to allow for binding to reach equilibrium.

Rapidly filter the contents of each well through a filter mat to separate bound from

unbound radioligand.

Wash the filters with ice-cold binding buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: The data is used to determine the concentration of VU0467485 that inhibits

50% of the specific binding of the radioligand (IC50 value).
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M4 Receptor Signaling Pathway
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Caption: Signaling pathway of the M4 muscarinic receptor modulated by VU0467485.
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Experimental Workflow: Calcium Mobilization Assay

Plate M4-expressing
CHO-K1 cells

Load cells with
calcium-sensitive dye

Add EC20 concentration
of Acetylcholine

Add varying concentrations
of VU0467485

Measure intracellular
calcium fluorescence

Generate concentration-response
curve and calculate EC50
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Caption: Workflow for assessing VU0467485 PAM activity using a calcium mobilization assay.
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Selectivity Logic Tree
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Caption: Logical relationship of VU0467485's selectivity for its primary target versus off-targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15618408?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

